
2-Benzylbenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylbenzenethiol is an organic compound that belongs to the class of aromatic thiols. It consists of a benzene ring substituted with a benzyl group and a thiol group. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 2-Benzylbenzenethiol can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 2-Benzylbenzenethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
2-Benzylbenzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Benzylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to potential biological effects. Additionally, the aromatic structure allows for interactions with aromatic receptors and enzymes, influencing various biochemical pathways.
Similar Compounds:
Thiophenol: Similar in structure but lacks the benzyl group.
Benzylthiol: Similar but lacks the second benzene ring.
Benzylbenzenesulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness: this compound is unique due to the presence of both a benzyl group and a thiol group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various fields of research and industry.
特性
| 120454-34-4 | |
分子式 |
C13H12S |
分子量 |
200.30 g/mol |
IUPAC名 |
2-benzylbenzenethiol |
InChI |
InChI=1S/C13H12S/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14H,10H2 |
InChIキー |
QTKHXEAIGWJFPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


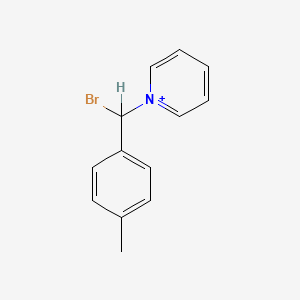
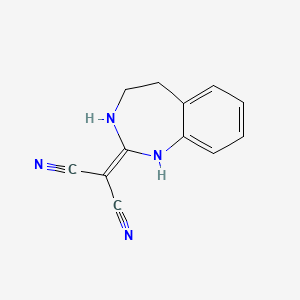
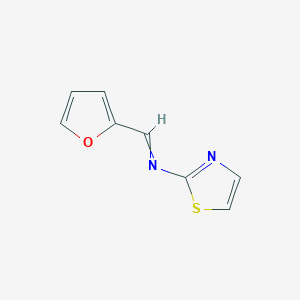
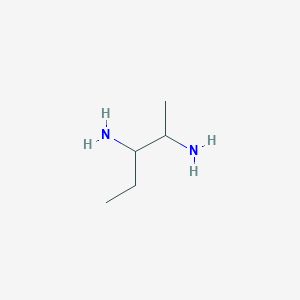
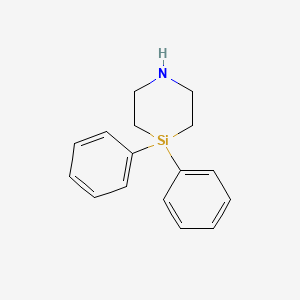
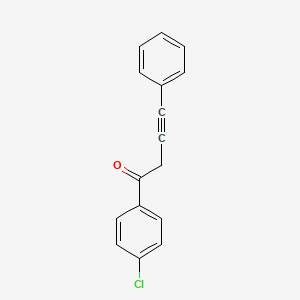

![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
